molecular formula C18H10FNO4 B4793799 (4E)-4-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one

(4E)-4-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one

Cat. No.: B4793799
M. Wt: 323.3 g/mol
InChI Key: UVNXECCLKTZWKW-GXDHUFHOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4E)-4-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one is a complex organic compound characterized by its unique structure, which includes a furan ring, a fluorophenyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorobenzaldehyde with furan-2-carbaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with 2-furan-2-yl-1,3-oxazol-5-one under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(4E)-4-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4E)-4-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce apoptosis through the activation of specific proteins.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivative with two chlorine atoms.

    Palladium(II) acetate: Used as a catalyst in organic reactions.

    Benzylamine: Contains a benzyl group attached to an amine functional group.

Uniqueness

(4E)-4-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

(4E)-4-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10FNO4/c19-12-5-3-11(4-6-12)15-8-7-13(23-15)10-14-18(21)24-17(20-14)16-2-1-9-22-16/h1-10H/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVNXECCLKTZWKW-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC(=CC3=CC=C(O3)C4=CC=C(C=C4)F)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)C2=N/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)F)/C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4E)-4-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one
Reactant of Route 2
Reactant of Route 2
(4E)-4-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one
Reactant of Route 3
Reactant of Route 3
(4E)-4-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one
Reactant of Route 4
Reactant of Route 4
(4E)-4-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one
Reactant of Route 5
Reactant of Route 5
(4E)-4-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one
Reactant of Route 6
Reactant of Route 6
(4E)-4-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.